
1-Boc-3-hydroxypiperidine
Overview
Description
1-Boc-3-hydroxypiperidine, also known as tert-butyl 3-hydroxypiperidine-1-carboxylate, is a piperidine derivative with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of a hydroxyl group at the third position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Preparation Methods
1-Boc-3-hydroxypiperidine can be synthesized through various methods, including chemical resolution and biotransformation.
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Chemical Resolution Method: : This method involves the separation of 3-hydroxypiperidine using tartaric acid derivatives or camphorsulfonic acid salts, followed by protection with tert-butoxycarbonyl to obtain this compound . this method often suffers from low yields and high costs.
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Biotransformation Method: : This method utilizes biocatalysts such as aldo-keto reductases to convert N-Boc-3-piperidone to this compound. This approach offers high enantioselectivity and efficiency, making it suitable for industrial production .
Chemical Reactions Analysis
1-Boc-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as halides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
1-Boc-3-hydroxypiperidine serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its applications are particularly notable in the development of anti-cancer drugs and other therapeutic agents.
The biocatalytic approach to synthesizing this compound has gained traction due to its environmental benefits and efficiency. Studies have employed various biocatalysts, including whole cells and isolated enzymes, to facilitate this process.
Use of Enzymes and Whole Cells
A notable study utilized Baker's yeast and ketoreductase enzymes for the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine. This method not only yielded a high degree of chiral purity but also reduced the need for hazardous reagents typically used in chemical syntheses . The process was characterized by:
- Cost-effectiveness : Utilization of inexpensive and readily available biocatalysts.
- Environmental friendliness : Reduction of toxic waste associated with traditional chemical methods.
Table 2: Comparison of Biocatalytic Methods for Synthesizing this compound
Biocatalyst Type | Advantages | Limitations |
---|---|---|
Whole Cell (Baker's Yeast) | High selectivity, cost-effective | Reaction time may be longer |
Isolated Enzymes | High specificity | Potentially higher costs |
Case Studies
Several case studies illustrate the successful application of this compound in drug synthesis.
Green Chemistry Approach
One study focused on optimizing fermentation conditions for Pichia pastoris to enhance the yield of (S)-N-Boc-3-hydroxypiperidine. The research emphasized a green chemistry approach, improving sustainability in pharmaceutical manufacturing .
Enzymatic Strategies
Another investigation explored the coexpression strategies for ketoreductase and glucose dehydrogenase, which significantly improved the efficiency of producing (S)-N-Boc-3-hydroxypiperidine while maintaining high optical purity .
Mechanism of Action
The mechanism of action of 1-Boc-3-hydroxypiperidine is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The hydroxyl group and Boc protecting group facilitate various chemical transformations, enabling the formation of complex molecules with specific biological activities. The molecular targets and pathways involved depend on the specific bioactive compound synthesized from this compound .
Comparison with Similar Compounds
1-Boc-3-hydroxypiperidine can be compared with other similar compounds, such as:
1-Boc-4-hydroxypiperidine: This compound has a hydroxyl group at the fourth position of the piperidine ring, offering different reactivity and applications.
3-Hydroxypiperidine: Lacks the Boc protecting group, making it more reactive but less stable.
1-Boc-3-piperidone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which combines the stability provided by the Boc protecting group with the reactivity of the hydroxyl group, making it a valuable intermediate in various synthetic pathways.
Biological Activity
1-Boc-3-hydroxypiperidine, also known as (S)-1-Boc-3-hydroxypiperidine, is a significant intermediate in the synthesis of various pharmaceuticals, particularly in the development of tyrosine kinase inhibitors and anticancer agents such as ibrutinib. This compound has garnered attention due to its potential biological activities, including antibacterial properties and its role in asymmetric synthesis processes.
Synthesis and Enzymatic Activity
The synthesis of (S)-1-Boc-3-hydroxypiperidine can be achieved through various enzymatic methods that demonstrate high efficiency and selectivity. Notably, Baker's yeast has been utilized for the reduction of N-1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine, showcasing an environmentally friendly and cost-effective approach. The enzymatic process involved the use of ketoreductase enzymes which provided a chiral selectivity of 90% and a specific rotation of +17.3° .
Table 1: Comparison of Synthesis Methods for (S)-1-Boc-3-hydroxypiperidine
Method | Enantioselectivity | Reaction Time (hours) | Yield (%) | Remarks |
---|---|---|---|---|
Baker's Yeast Reduction | 90% | 72 | High | Environmentally friendly process |
E. coli Coexpression System | Varied | 24 | Moderate | Requires optimization of enzyme ratios |
Alcohol Dehydrogenase Method | 100% | 6 | High | High substrate tolerance |
Antibacterial Properties
Recent studies have indicated that derivatives of this compound exhibit potent antibacterial activity. For instance, compounds synthesized from this intermediate have shown effectiveness against multidrug-resistant strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria . The dual inhibition mechanism against bacterial topoisomerases has been particularly highlighted, suggesting a promising avenue for developing new antibiotics.
Case Studies
- Enzymatic Reduction Study : A study demonstrated that using recombinant enzymes from Candida albicans for the asymmetric reduction of N-Boc-3-piperidone resulted in an impressive conversion rate exceeding 99% with an enantiomeric excess value of 100% . This method not only simplifies the reaction conditions but also enhances the overall yield and purity of the product.
- Pharmacological Evaluation : In vivo studies involving synthesized compounds from (S)-1-Boc-3-hydroxypiperidine revealed significant efficacy in mouse models infected with vancomycin-intermediate Staphylococcus aureus (VISA). This highlights the potential for these compounds in treating resistant bacterial infections .
The biological activity of (S)-1-Boc-3-hydroxypiperidine can be attributed to its ability to interact with key enzymes involved in bacterial DNA replication and repair mechanisms. By inhibiting these enzymes, such as DNA gyrase and topoisomerase IV, compounds derived from this intermediate can effectively halt bacterial proliferation.
Properties
IUPAC Name |
tert-butyl 3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337963 | |
Record name | 1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85275-45-2 | |
Record name | 1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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